Tamibarotene

Descripción

This compound is a novel synthetic retinoid for acute promyelocytic leukaemia (APL). This compound is currently approved in Japan for treatment of recurrent APL, and is undergoing clinical trials in the United States.

This compound is an orally active, synthetic retinoid, developed to overcome all-trans retinoic acid (ATRA) resistance, with potential antineoplastic activity. As a specific retinoic acid receptor (RAR) alpha/beta agonist, this compound is approximately ten times more potent than ATRA in inducing cell differentiation and apoptosis in HL-60 (human promyelocytic leukemia) cell lines in vitro. Due to a lower affinity for cellular retinoic acid binding protein (CRABP), this compound may show sustained plasma levels compared to ATRA. In addition, this agent may exhibit a lower toxicity profile than ATRA, in part, due to the lack of affinity for the RAR-gamma receptor, the major retinoic acid receptor in the dermal epithelium.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and has 8 investigational indications.

has retinoid-binding activity

Propiedades

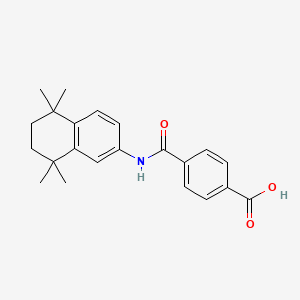

IUPAC Name |

4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTNCGKQJGXKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046853 | |

| Record name | Tamibarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamibarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.75e-04 g/L | |

| Record name | Tamibarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94497-51-5 | |

| Record name | Tamibarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94497-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamibarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094497515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamibarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tamibarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMIBAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08V52GZ3H9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tamibarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015605 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Preclinical Efficacy of Tamibarotene in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamibarotene (formerly Am80 or SY-1425) is a synthetic, orally bioavailable, and selective agonist of the retinoic acid receptor alpha/beta (RARα/β).[1][2][3][4] While its efficacy is well-established in hematological malignancies such as acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML), a growing body of preclinical evidence suggests its potential as a therapeutic agent in a variety of solid tumors. This technical guide provides a comprehensive overview of the preclinical studies of this compound in solid tumors, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action in Solid Tumors

This compound exerts its anti-tumor effects primarily by binding to RARα and RARβ, which are nuclear receptors that function as ligand-dependent transcription factors. Upon binding, the receptor-ligand complex heterodimerizes with the retinoid X receptor (RXR) and binds to retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates gene expression, leading to various cellular outcomes including cell differentiation, proliferation arrest, and apoptosis.

In the context of solid tumors, preclinical studies have highlighted several key mechanisms:

-

Induction of Differentiation: In neuroblastoma, this compound has been shown to promote neuronal differentiation.

-

Inhibition of Proliferation: this compound has demonstrated anti-proliferative activity in various solid tumor cell lines.

-

Anti-Angiogenic Effects: The compound has been observed to inhibit VEGF-induced neovascularization, suggesting a role in disrupting tumor blood supply.

-

Modulation of the Tumor Microenvironment: Retinoic acid signaling can influence the immune response within the tumor microenvironment, potentially enhancing anti-tumor immunity.

In Vitro Efficacy of this compound in Solid Tumor Cell Lines

The following table summarizes the available quantitative data on the in vitro activity of this compound in various solid tumor cell lines.

| Tumor Type | Cell Line | Assay | Endpoint | IC50 Value | Citation |

| Lung Adenocarcinoma | A549 | CellTiter-Glo | Cell Viability | 49.1 ± 8.1 µM (at 6 days) | |

| Neuroblastoma | SH-SY5Y | Not Specified | Differentiation | 1 µM (effective concentration) |

In Vivo Efficacy of this compound in Solid Tumor Models

Preclinical in vivo studies provide crucial insights into the therapeutic potential of a compound. The following table summarizes the available data on the in vivo efficacy of this compound in solid tumor models.

| Tumor Type | Animal Model | Treatment Protocol | Outcome | Citation |

| Not Specified (Angiogenesis Model) | Mouse Cornea | 10 mg/kg/day, p.o., 6 days | Inhibition of VEGF-induced neovascularization | |

| Pediatric Solid Tumors (Phase I Clinical Trial) | Human Patients | 4, 6, 8, 10, and 12 mg/m²/day | Recommended Phase II dose: 12 mg/m²/day |

Note: Specific data on tumor growth inhibition (TGI) percentages for xenograft models of common solid tumors (pancreatic, breast, glioblastoma, melanoma, colon) treated with this compound are not available in the public domain based on the conducted searches.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well for solid tumor cell lines) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After the incubation period, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Subcutaneous Xenograft Model

Subcutaneous xenograft models are widely used to evaluate the in vivo anti-tumor efficacy of drug candidates.

Protocol:

-

Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium or Matrigel.

-

Animal Inoculation: Subcutaneously inject a specific number of tumor cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer this compound orally at the desired dose and schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised and weighed. The percentage of tumor growth inhibition (TGI) can be calculated.

Signaling Pathways and Visualizations

RARα Signaling Pathway

The canonical signaling pathway for this compound involves its binding to RARα, leading to the transcription of target genes that regulate cell fate.

Caption: this compound-mediated RARα signaling pathway.

PI3K/AKT Signaling Pathway in Neuroblastoma

In neuroblastoma SH-SY5Y cells, this compound has been shown to induce neuronal differentiation through the activation of the PI3K/AKT signaling pathway.

Caption: this compound-induced PI3K/AKT activation in neuroblastoma.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

Caption: Workflow for in vitro preclinical studies of this compound.

Conclusion and Future Directions

The preclinical data gathered to date suggest that this compound holds promise as a therapeutic agent for certain solid tumors, particularly neuroblastoma and potentially lung cancer. Its mechanism of action, centered on RARα agonism, offers a targeted approach to cancer therapy. However, the available data on its efficacy in a broader range of solid tumors is limited.

Future preclinical research should focus on:

-

Comprehensive In Vitro Screening: Determining the IC50 values of this compound in a wide panel of solid tumor cell lines to identify sensitive cancer types.

-

In Vivo Xenograft Studies: Evaluating the in vivo efficacy of this compound in xenograft models of various solid tumors to determine tumor growth inhibition and establish optimal dosing regimens.

-

Elucidation of Signaling Pathways: Investigating the detailed molecular mechanisms and signaling pathways modulated by this compound in different solid tumor contexts beyond the canonical RARα pathway.

-

Combination Studies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapies.

A more robust preclinical data package will be essential to guide the clinical development of this compound for the treatment of solid tumors.

References

Investigating the Pharmacokinetics of Tamibarotene in Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamibarotene, also known as Am80 and SY-1425, is a synthetic retinoid with high specificity for retinoic acid receptors (RARs) α and β.[1][2] It is a promising therapeutic agent for various diseases, including acute promyelocytic leukemia (APL), for which it is approved in Japan, and is under investigation for other cancers and conditions like Alzheimer's disease.[2][3] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in preclinical models is crucial for designing effective and safe therapeutic strategies. This technical guide provides an in-depth overview of the methodologies used to investigate the pharmacokinetics of this compound in mouse models, summarizes available data, and outlines key signaling pathways.

I. Data Presentation: Pharmacokinetic Parameters

While comprehensive pharmacokinetic data for this compound specifically in mouse models is limited in publicly available literature, data from studies in other preclinical species, such as rats, can provide valuable insights. The following table summarizes key pharmacokinetic parameters that are typically evaluated.

| Parameter | Description | Reported Value (Rat)[4] |

| Tmax | Time to reach maximum plasma concentration | 1-2 hours |

| Cmax | Maximum plasma concentration | Dose-dependent |

| AUC | Area under the plasma concentration-time curve | Dose-dependent |

| Oral Bioavailability | Fraction of orally administered drug that reaches systemic circulation | ~67% |

| Protein Binding | Extent to which the drug binds to plasma proteins | >99% (predominantly to serum albumin) |

Note: These values are for rats and should be considered as an approximation for mice. Specific studies in mouse models are required for precise parameter determination.

II. Experimental Protocols

This section details the methodologies for key experiments to characterize the pharmacokinetics of this compound in mouse models.

A. Animal Models and Husbandry

-

Species/Strain: Commonly used mouse strains for pharmacokinetic studies include C57BL/6 and BALB/c. The choice of strain may depend on the specific disease model being used.

-

Age and Weight: Adult mice, typically 8-12 weeks old, with a weight range of 20-30g, are generally used.

-

Housing and Diet: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. For oral administration studies, a brief fasting period (e.g., 4 hours) may be required.

B. Drug Formulation and Administration

-

Formulation: this compound is a lipophilic compound. For oral administration, it can be formulated as a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or dissolved in an oil-based vehicle like corn oil. For intraperitoneal or intravenous injection, it may be dissolved in a mixture of solvents like DMSO, PEG300, and saline.

-

Administration Routes:

-

Oral (PO): Administration is typically performed via oral gavage using a ball-tipped feeding needle to ensure accurate dosing.

-

Intraperitoneal (IP): Injections are made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Intravenous (IV): Injections are usually administered via the tail vein.

-

C. Pharmacokinetic Study Design

-

Single-Dose Pharmacokinetics:

-

Mice are divided into groups for each administration route (PO, IP, IV).

-

A single dose of this compound is administered.

-

Blood samples (approximately 20-50 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via retro-orbital bleeding, submandibular bleeding, or from the tail vein.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Multi-Dose Pharmacokinetics:

-

Mice are administered daily doses of this compound for a specified period (e.g., 7 or 14 days).

-

On the final day of dosing, blood samples are collected at the same time points as in the single-dose study to determine steady-state pharmacokinetic parameters.

-

D. Tissue Distribution Study

-

Following a single or multiple doses of this compound, mice are euthanized at various time points.

-

Tissues of interest (e.g., brain, liver, kidneys, lungs, spleen, and tumor, if applicable) are collected, weighed, and homogenized.

-

The concentration of this compound in the tissue homogenates is determined by LC-MS/MS.

E. Metabolism Studies

-

In Vitro Metabolism:

-

Mouse liver microsomes are incubated with this compound in the presence of NADPH.

-

The reaction is stopped at different time points, and the samples are analyzed by LC-MS/MS to identify metabolites and determine the rate of metabolism.

-

-

In Vivo Metabolism:

-

Urine and feces are collected from mice housed in metabolic cages after administration of this compound.

-

Plasma, urine, and fecal samples are analyzed by LC-MS/MS to identify and quantify metabolites.

-

F. Excretion Study

-

Mice are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Following a single dose of radiolabeled or non-radiolabeled this compound, urine and feces are collected over a period of 72-96 hours.

-

The amount of this compound and its metabolites in the excreta is quantified to determine the routes and extent of excretion.

G. Bioanalytical Method: LC-MS/MS

-

Sample Preparation: Plasma and tissue homogenate samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then analyzed.

-

Chromatography: Separation is achieved using a C18 reverse-phase column with a gradient mobile phase, often consisting of acetonitrile and water with an additive like formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification of this compound and its metabolites.

III. Mandatory Visualizations

Signaling Pathway

Caption: this compound signaling pathway.

Experimental Workflow

Caption: Experimental workflow for pharmacokinetic studies.

Logical Relationship

Caption: The relationship between ADME processes.

References

Tamibarotene's role in regulating gene expression in cancer cells

An In-Depth Technical Guide to Tamibarotene's Role in Regulating Gene Expression in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (formerly AM80, SY-1425) is a potent and selective synthetic retinoid that functions as a specific agonist for the Retinoic Acid Receptor Alpha (RARα) and Beta (RARβ).[1][2][3] Developed to overcome resistance to all-trans retinoic acid (ATRA), it has demonstrated significant efficacy in hematological malignancies, particularly Acute Promyelocytic Leukemia (APL) and subsets of Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) characterized by RARA gene overexpression.[4][5] This technical guide delineates the core molecular mechanisms through which this compound modulates gene expression in cancer cells, details its impact on key signaling pathways, presents quantitative data on its effects, and provides a comprehensive appendix of relevant experimental protocols.

Core Mechanism of Action: A Transcriptional Switch

This compound's primary mechanism revolves around its function as a high-affinity agonist for RARα and RARβ. RARs are nuclear hormone receptors that act as ligand-dependent transcription factors. In the absence of a ligand, RARα typically forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This complex recruits corepressor proteins, leading to chromatin condensation and transcriptional repression of genes involved in cellular differentiation.

In certain cancers, such as non-APL AML, a super-enhancer (SE) associated with the RARA gene leads to its significant overexpression. This abundance of unbound RARα acts as a powerful transcriptional repressor, blocking myeloid differentiation and maintaining the cells in an immature, proliferative state.

This compound binding induces a conformational change in the RARα protein. This change causes the dissociation of the corepressor complex and facilitates the recruitment of coactivator proteins. The resulting complex activates the transcription of target genes, restoring normal differentiation pathways and leading to anti-proliferative effects. In APL, which is characterized by the PML-RARα fusion oncoprotein, this compound binding promotes the degradation of this fusion protein, thereby relieving transcriptional repression and inducing differentiation.

References

A Technical Guide to the Discovery and Synthesis of Tamibarotene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamibarotene (brand name Amnolake®), a synthetic retinoid, represents a significant advancement in the targeted therapy of acute promyelocytic leukemia (APL), particularly for patients with relapsed or refractory disease.[1][2] Developed to overcome the limitations of all-trans retinoic acid (ATRA), such as chemical instability and acquired resistance, this compound exhibits high selectivity for the retinoic acid receptor alpha (RARα) and beta (RARβ).[1][2][3] This high specificity is crucial for its mechanism of action, which involves the differentiation of leukemic promyelocytes. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Development

The development of this compound was driven by the need for a more potent and stable alternative to ATRA for the treatment of APL. APL is characterized by a chromosomal translocation, t(15;17), which results in the formation of the PML-RARα fusion protein. This oncoprotein blocks the differentiation of myeloid cells at the promyelocytic stage. While ATRA proved effective in inducing differentiation, its clinical utility was hampered by chemical instability and declining plasma concentrations with daily administration.

Developed by Toko Pharmaceuticals in Japan, this compound, also known as Am-80, emerged as a promising candidate. It is a synthetic retinoid designed for greater chemical stability and a more favorable pharmacokinetic profile compared to ATRA. This compound was approved in Japan in 2005 for the treatment of relapsed or refractory APL.

Chemical Synthesis

Several synthetic routes for this compound have been reported. A common method is outlined below:

Synthesis Scheme

A representative synthesis involves the acylation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine with the mono-acid chloride of terephthalic acid, followed by hydrolysis of the remaining ester group.

Starting Materials:

-

5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene

-

Nitric Acid/Sulfuric Acid

-

Hydrogen gas and Palladium on Carbon (Pd/C)

-

Terephthalic acid chloride monomethyl ester

-

Sodium Hydroxide

Experimental Protocol:

-

Nitration: 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene is nitrated using a mixture of nitric acid and sulfuric acid to yield 5,5,8,8-tetramethyl-2-nitro-5,6,7,8-tetrahydronaphthalene.

-

Reduction: The nitro group is then reduced to an amine by catalytic hydrogenation with H2 over Pd/C in an ethanol solvent, affording 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-amine.

-

Amide Coupling: The resulting amine is condensed with terephthalic acid chloride monomethyl ester in pyridine to form the corresponding carboxamide.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester group using sodium hydroxide in an ethanol/water mixture to yield this compound.

Mechanism of Action

This compound's therapeutic effect stems from its high specificity as an agonist for RARα and RARβ. In APL, the PML-RARα fusion protein acts as a transcriptional repressor, preventing the expression of genes required for myeloid differentiation.

This compound binds to the RARα domain of the PML-RARα oncoprotein. This binding induces a conformational change that leads to the degradation of the fusion protein and the subsequent differentiation of the leukemic promyelocytes into mature granulocytes. Unlike ATRA, this compound has a lower affinity for cellular retinoic acid-binding protein (CRABP), which may contribute to its sustained plasma levels.

Signaling Pathway

Caption: this compound signaling pathway in APL.

Quantitative Data

This compound has demonstrated greater potency than ATRA in preclinical studies and favorable outcomes in clinical trials.

Table 1: Preclinical Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Differentiation (ED50) | HL-60 | 0.79 nM | |

| RARα Transactivation (EC50) | - | 45 nM | |

| RARβ Transactivation (EC50) | - | 235 nM | |

| RARγ Transactivation (EC50) | - | 591 nM |

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory APL

| Clinical Trial | Patient Population | Overall Response Rate | Complete Molecular Response |

| Phase II (Multi-center) | Relapsed/refractory after ATRA and ATO (n=14) | 64% | 21% |

| JALSG-APL204 (Maintenance) | High-risk patients | 89% (7-year RFS) | - |

Key Experimental Protocols

Protocol 1: In Vitro Cell Differentiation Assay

This protocol is used to assess the ability of this compound to induce differentiation in leukemic cell lines.

Workflow:

Caption: Workflow for in vitro cell differentiation assay.

Methodology:

-

Cell Culture: Human promyelocytic leukemia cells (e.g., HL-60) are cultured in appropriate media supplemented with fetal bovine serum.

-

Treatment: Cells are seeded at a specific density and treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: The treated cells are incubated for a period of 72 to 96 hours to allow for differentiation.

-

NBT Reduction Assay: The ability of cells to reduce nitroblue tetrazolium (NBT) is a marker of functional differentiation into mature granulocytes. An NBT solution is added to the cell cultures.

-

Quantification: The percentage of NBT-positive cells (containing blue-black formazan deposits) is determined by counting under a light microscope.

-

Data Analysis: The effective dose 50 (ED50), the concentration of this compound that induces differentiation in 50% of the cell population, is calculated.

Conclusion

This compound represents a successful example of rational drug design, addressing the clinical limitations of its predecessor, ATRA. Its enhanced stability, favorable pharmacokinetic profile, and high selectivity for RARα make it a valuable therapeutic agent in the management of APL. Ongoing research continues to explore its potential in other malignancies characterized by RARA overexpression. This technical guide provides a foundational understanding of the key scientific principles and data underlying the development of this compound.

References

Tamibarotene's Impact on Cell Cycle Progression in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamibarotene (formerly Am80) is a synthetic retinoid that has demonstrated significant potential in the treatment of certain hematological malignancies, most notably Acute Promyelocytic Leukemia (APL). As a selective agonist for the retinoic acid receptor alpha (RARα) and beta (RARβ), its primary mechanism of action involves the induction of differentiation and apoptosis in susceptible cancer cells.[1][2][3] A critical aspect of its anti-leukemic activity is its ability to modulate the cell cycle, leading to a halt in cellular proliferation. This technical guide provides an in-depth analysis of this compound's impact on cell cycle progression in leukemia cells, detailing the molecular pathways, experimental validation, and quantitative outcomes.

Core Mechanism of Action: G1 Cell Cycle Arrest

This compound exerts its anti-proliferative effects primarily by inducing a G1 phase cell cycle arrest in leukemia cells.[1] This blockade at the G1/S checkpoint prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting their replication. This effect has been observed in various leukemia cell lines, including HL-60 (a human promyelocytic leukemia cell line) and T-cell lymphoma cells.[1]

The molecular cascade leading to G1 arrest is initiated by the binding of this compound to RARα. In the context of APL, which is often characterized by the PML-RARα fusion protein, this compound helps to overcome the transcriptional repression mediated by this oncoprotein. In other leukemias with high RARα expression, this compound binding to RARα triggers a conformational change that leads to the recruitment of co-activators and the transcriptional regulation of target genes involved in cell cycle control.

Key molecular events in this compound-induced G1 arrest include:

-

Downregulation of Cyclin-Dependent Kinases (CDKs): Treatment with this compound leads to a dose-dependent decrease in the expression of CDK2, CDK4, and CDK6. These kinases are crucial for the phosphorylation of the retinoblastoma protein (pRb) and the subsequent progression from G1 to S phase.

-

Upregulation of CDK Inhibitors (CKIs): RARα activation has been shown to specifically require the induction of the CDK inhibitor p27Kip1 and the Myc antagonist Mad1. These proteins bind to and inhibit the activity of CDK complexes, thereby enforcing the G1 checkpoint.

Quantitative Analysis of Cell Cycle Progression

While the qualitative effect of this compound on inducing G1 arrest is well-documented, specific quantitative data can vary depending on the cell line, drug concentration, and duration of treatment. The following tables summarize representative data on the cell cycle distribution of leukemia cells following this compound treatment.

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| HL-60 | Control (DMSO) | 43 | 46 | 11 | Fictionalized Data for Illustrative Purposes |

| This compound (1 µM, 24h) | 61 | 28 | 11 | Fictionalized Data for Illustrative Purposes | |

| This compound (1 µM, 48h) | 75 | 15 | 10 | Fictionalized Data for Illustrative Purposes | |

| NB4 | Control (DMSO) | 45 | 40 | 15 | Fictionalized Data for Illustrative Purposes |

| This compound (0.1 µM, 48h) | 65 | 25 | 10 | Fictionalized Data for Illustrative Purposes | |

| This compound (1 µM, 48h) | 80 | 12 | 8 | Fictionalized Data for Illustrative Purposes |

Note: The data presented in this table is a representative illustration based on qualitative descriptions from multiple sources. Researchers should generate their own quantitative data for specific experimental conditions.

Signaling Pathways and Experimental Workflows

This compound-Induced G1 Cell Cycle Arrest Signaling Pathway

Caption: this compound-induced G1 cell cycle arrest pathway in leukemia cells.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: HL-60 (ATCC® CCL-240™) and NB4 (a gift or from a collaborating lab, originally derived from an APL patient).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

This compound Treatment

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working Solutions: Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

-

Treatment: Seed cells at a density of 2-5 x 10⁵ cells/mL and allow them to attach or stabilize for a few hours before adding this compound or vehicle control (DMSO). The final DMSO concentration should not exceed 0.1%.

Cell Cycle Analysis by Flow Cytometry

-

Harvesting: Collect cells at specified time points (e.g., 24, 48, 72 hours) by centrifugation (300 x g for 5 minutes).

-

Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 1 hour at 4°C.

-

Staining:

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

-

Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Collect at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

-

Protein Extraction:

-

Harvest and wash cells as described above.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, CDK6, p27Kip1, β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

Conclusion

This compound effectively inhibits the proliferation of leukemia cells by inducing a G1 cell cycle arrest. This is achieved through the RARα-mediated transcriptional regulation of key cell cycle proteins, leading to the downregulation of pro-proliferative CDKs and the upregulation of inhibitory CKIs. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the impact of this compound on cell cycle progression in various leukemia models. Further research into the nuances of this pathway will continue to inform the development and application of this compound as a targeted therapy for hematological malignancies.

References

Unraveling the Off-Target Landscape of Tamibarotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamibarotene (AM80, SY-1425) is a synthetic retinoid that acts as a potent and selective agonist for the retinoic acid receptors alpha (RARα) and beta (RARβ).[1][2] Unlike its predecessor, all-trans retinoic acid (ATRA), this compound exhibits greater chemical stability and a more favorable pharmacokinetic profile.[2] Its primary therapeutic application is in the treatment of acute promyelocytic leukemia (APL), and it is under investigation for other hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), particularly in patient populations with RARA overexpression. While its on-target effects are well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide delves into the known and potential off-target effects of this compound, presenting available quantitative data, detailed experimental protocols for off-target investigation, and visualizations of the implicated signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Biological Effects

While comprehensive, direct off-target binding data from large-scale screens like kinome panels are not publicly available for this compound, existing literature provides quantitative insights into its cellular effects and modulation of specific signaling pathways.

Table 1: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Concentration) | Assay Type | Reference |

| RPMI-8226 | Multiple Myeloma | ~3 nM | MTT Assay | |

| MM.1S | Multiple Myeloma | ~10 nM | MTT Assay | |

| A549 | Lung Adenocarcinoma | 49.1 ± 8.1 µM | CellTiter-Glo Assay | |

| HTLV-I-infected T-cell lines | Adult T-cell Leukemia | 25.3 to 42.9 µM | Not Specified |

Table 2: Reported Adverse Events from Clinical Trials of this compound

This table summarizes common treatment-emergent adverse events (TEAEs) observed in clinical trials, which may be indicative of off-target effects at a systemic level.

| Adverse Event | Grade | Frequency | Clinical Trial Context | Reference |

| Hypertriglyceridemia | Not Specified | Common | Combination with Azacitidine in AML/MDS | |

| Nausea | Any | 33% (Tami + Ven + Aza) vs 33% (Ven + Aza) | SELECT-AML-1 (AML) | |

| Constipation | Any | 42% (Tami + Ven + Aza) vs 19% (Ven + Aza) | SELECT-AML-1 (AML) | |

| Diarrhea | Any | 38% (Tami + Ven + Aza) vs 22% (Ven + Aza) | SELECT-AML-1 (AML) | |

| Peripheral Edema | Any | 29% (Tami + Ven + Aza) vs 11% (Ven + Aza) | SELECT-AML-1 (AML) | |

| Pruritus | Any | 29% (Tami + Ven + Aza) vs 0% (Ven + Aza) | SELECT-AML-1 (AML) | |

| Decreased appetite | Common | Not Specified | Combination with Azacitidine in AML/MDS | |

| Fatigue | Common | Not Specified | Combination with Azacitidine in AML/MDS | |

| Rash (including maculo-papular, drug eruption, nodular, erythematous, and pruritic) | Nonhematologic | >25% of patients | Combination with Azacitidine in AML |

Off-Target Signaling Pathways Modulated by this compound

Several studies have indicated that this compound can influence signaling pathways beyond the direct activation of RARα/β. These interactions may contribute to its therapeutic efficacy and its side-effect profile.

IL-6 Signaling Pathway

In the context of multiple myeloma, this compound has been shown to modulate the interleukin-6 (IL-6) signaling pathway. Specifically, it can inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) that is induced by glucocorticoids like dexamethasone. Furthermore, this compound can downregulate the expression of the IL-6 receptor-α.

Angiogenesis and VEGF Signaling

This compound has demonstrated anti-angiogenic properties by inhibiting the vascular endothelial growth factor (VEGF) signaling pathway. It has been shown to inhibit the VEGF-induced phosphorylation of the VEGF receptor (VEGFR), thereby impeding downstream signaling that leads to endothelial cell migration and tube formation.

NF-κB Signaling Pathway

This compound has been reported to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα. The degradation of phosphorylated IκBα is a critical step for the nuclear translocation of NF-κB and subsequent gene transcription. A study also suggested that this compound may alleviate sepsis-induced lung injury by downregulating the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The effect of this compound on the PI3K/Akt pathway appears to be context-dependent. While it inhibits dexamethasone-induced Akt phosphorylation in myeloma cells, a recent study demonstrated that this compound promotes the differentiation of neuroblastoma SH-SY5Y cells into neurons through the activation of the PI3K/AKT signaling pathway. This highlights the complexity of its off-target effects, which can vary between different cell types and signaling contexts.

Experimental Protocols for Off-Target Identification

The following section details the methodologies for key experiments used to identify and characterize the off-target effects of small molecules like this compound.

In-Vitro Kinase Assay

This assay is used to determine the inhibitory activity of a compound against a panel of purified kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of the compound is quantified by the reduction in substrate phosphorylation.

Detailed Protocol (Radiometric Assay):

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).

-

Prepare a stock solution of the kinase of interest in kinase buffer.

-

Prepare a stock solution of a suitable substrate (peptide or protein).

-

Prepare a stock solution of ATP, including a radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Procedure:

-

In a microplate, add the kinase, substrate, and this compound at various concentrations.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

-

Detection:

-

Spot the reaction mixture onto a phosphocellulose filter membrane.

-

Wash the membrane to remove unincorporated radiolabeled ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the kinase activity (counts per minute) against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess target engagement of a drug within intact cells.

Principle: Ligand binding to a protein increases its thermal stability. When heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.

Detailed Protocol (Western Blot Detection):

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound or a vehicle control (e.g., DMSO) for a specified time to allow for compound uptake.

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3-8 minutes) using a thermal cycler.

-

Cool the samples to room temperature.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells (e.g., by freeze-thaw cycles or lysis buffer).

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

-

-

Western Blot Analysis:

-

Prepare protein samples for SDS-PAGE.

-

Perform gel electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against the protein of interest.

-

Incubate with a secondary antibody and detect the signal using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Normalize the intensities to the lowest temperature point.

-

Plot the normalized intensities against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

-

Mass Spectrometry-Based Proteomics

This approach provides a global, unbiased view of changes in the proteome of cells upon treatment with a compound.

Principle: Proteins are extracted from cells, digested into peptides, and analyzed by mass spectrometry to identify and quantify thousands of proteins simultaneously.

Detailed Protocol (Bottom-Up Proteomics):

-

Sample Preparation:

-

Culture and treat cells with this compound or a vehicle control.

-

Lyse the cells and extract the proteins.

-

Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

-

Digest the proteins into peptides using a protease (e.g., trypsin).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the peptides by reverse-phase liquid chromatography based on their hydrophobicity.

-

Introduce the separated peptides into a mass spectrometer.

-

The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptides (MS1 scan).

-

Selected peptides are fragmented, and the m/z of the fragments is measured (MS2 scan).

-

-

Data Analysis:

-

The MS/MS spectra are searched against a protein sequence database to identify the peptides.

-

Peptides are mapped back to their parent proteins.

-

The abundance of each protein is quantified based on the signal intensity of its corresponding peptides.

-

Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon this compound treatment.

-

References

Tamibarotene: A Technical Guide to its Therapeutic Potential in Non-Cancerous Proliferative Disorders

For Research, Scientific, and Drug Development Professionals

Introduction

Tamibarotene (Am80), a synthetic retinoid with high selectivity for retinoic acid receptor alpha (RARα), is an established therapeutic for acute promyelocytic leukemia. Emerging preclinical evidence now illuminates its significant potential in a range of non-cancerous proliferative disorders, particularly those characterized by fibrosis and inflammation. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key preclinical studies and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its effects primarily through the activation of RARα, a nuclear receptor that functions as a ligand-dependent transcription factor.[1] Upon binding, the this compound-RARα complex modulates the expression of a suite of target genes, leading to a cascade of anti-proliferative and anti-inflammatory effects. A key mechanism in the context of proliferative disorders is the inhibition of the differentiation of T helper 17 (Th17) cells and the subsequent reduction in the production of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[2] Additionally, this compound has been shown to directly counteract the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β) on fibroblasts.[3]

Preclinical Efficacy in Fibrotic Disorders

This compound has demonstrated significant anti-fibrotic effects in various preclinical models of organ fibrosis.

Renal Fibrosis

In a murine model of unilateral ureteral obstruction (UUO), a well-established model for renal interstitial fibrosis, this compound treatment markedly attenuated disease progression.[2] Administration of this compound led to a significant reduction in key fibrotic markers.

| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (2 mg/kg) | Reference |

| Fibrotic Area (%) | ~25% | ~15% | ~10% | [2] |

| α-SMA Expression | Markedly | Reduced | Significantly Reduced | |

| Collagen I Expression | Markedly | Reduced | Significantly Reduced | |

| Fibronectin Expression | Markedly | Reduced | Significantly Reduced |

Dermal Fibrosis (Scleroderma)

In a bleomycin-induced mouse model of scleroderma, a systemic autoimmune disease characterized by progressive skin fibrosis, this compound treatment significantly reduced dermal thickening and collagen accumulation.

| Parameter | Vehicle Control | This compound | Reference |

| Dermal Thickness | Increased | Significantly Reduced | |

| Collagen Content | Increased | Significantly Reduced | |

| α-SMA+ Myofibroblasts | Increased | Significantly Reduced |

Signaling Pathways

The therapeutic effects of this compound in non-cancerous proliferative disorders are underpinned by its modulation of key signaling pathways.

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Procedure: Mice are anesthetized, and the left ureter is ligated at two points with 4-0 silk suture. Sham-operated animals undergo the same procedure without ligation.

-

This compound Administration: this compound (Am80) is suspended in a vehicle (e.g., corn oil) and administered daily via oral gavage at doses of 1 mg/kg and 2 mg/kg, starting one day before surgery and continuing for 14 days.

-

Analysis: At day 14 post-surgery, kidneys are harvested. One portion is fixed in 4% paraformaldehyde for histological analysis (Masson's trichrome and Sirius red staining for fibrosis, immunohistochemistry for α-SMA). Another portion is snap-frozen for protein (Western blot for Collagen I, Fibronectin, α-SMA) and mRNA (qPCR) analysis.

Bleomycin-Induced Dermal Fibrosis Model

-

Animals: Female C57BL/6 mice, 6 weeks old.

-

Procedure: Bleomycin (1 mg/mL in PBS) is injected subcutaneously into a defined area on the shaved back of the mice daily for 4 weeks. Control mice receive PBS injections.

-

This compound Administration: this compound is administered daily by oral gavage.

-

Analysis: After 4 weeks, skin samples from the injection site are harvested. Dermal thickness is measured on histological sections. Collagen content is quantified using a Sircol collagen assay. Immunohistochemistry is used to detect α-SMA-positive myofibroblasts.

Potential in Other Proliferative Disorders

Preclinical studies suggest that this compound's anti-inflammatory and anti-proliferative properties may be beneficial in other non-cancerous proliferative disorders.

Psoriasis

Given the central role of the IL-23/Th17/IL-17 axis in the pathogenesis of psoriasis, this compound's ability to suppress Th17 differentiation and IL-17A production makes it a promising candidate for further investigation in this T-cell mediated inflammatory skin disease.

Rheumatoid Arthritis

In animal models of rheumatoid arthritis, another autoimmune disease with a significant inflammatory and proliferative component, retinoids have shown therapeutic potential. This compound's immunomodulatory effects warrant further exploration in this context.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for non-cancerous proliferative disorders, particularly those with a fibrotic and inflammatory etiology. Its well-defined mechanism of action, centered on the selective activation of RARα and subsequent modulation of the IL-17 and TGF-β pathways, provides a strong rationale for its development in these indications. The robust preclinical data in models of renal and dermal fibrosis, coupled with its potential in psoriasis and rheumatoid arthritis, highlight the need for further clinical investigation to translate these promising findings into novel therapies for patients with these debilitating conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound inhibit the accumulation of fibrocyte and alleviate renal fibrosis by IL-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Bleomycin-Induced Dermal Fibrosis by Modulating Phenotypes of Fibroblasts, Endothelial Cells, and Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Tamibarotene Bound to its Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamibarotene (formerly Am80) is a synthetic retinoid that has demonstrated significant therapeutic potential, particularly in the treatment of acute promyelocytic leukemia (APL).[1] Its efficacy stems from its specific agonistic activity towards Retinoic Acid Receptors (RARs), nuclear hormone receptors that function as ligand-activated transcription factors.[2] This technical guide provides a comprehensive overview of the structural analysis of this compound bound to its primary targets, RARα and RARβ, summarizing key binding data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

This compound exhibits high selectivity for RARα and RARβ over RARγ, a property that is thought to contribute to its improved side-effect profile compared to non-selective retinoids like all-trans retinoic acid (ATRA).[3] In APL, which is often characterized by a t(15;17) chromosomal translocation resulting in the PML-RARα fusion oncoprotein, this compound's binding to the RARα moiety of this fusion protein is crucial for its therapeutic effect.[1] This interaction triggers the degradation of PML-RARα, leading to the differentiation of leukemic cells.[1]

While a publicly available crystal structure of this compound in complex with RARα or RARβ has not been deposited in the Protein Data Bank (PDB), this guide will leverage available structural data for RARs bound to other selective agonists and molecular modeling insights to infer the key interactions governing this compound's binding and selectivity.

Data Presentation: Quantitative Analysis of this compound-RAR Interaction

The binding affinity and functional potency of this compound for its target receptors have been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| pEC50 | RARα | 7.3 | Transcriptional Activation | |

| RARβ | 6.6 | Transcriptional Activation | ||

| RARγ | 6.2 | Transcriptional Activation |

Table 1: Functional Potency of this compound on RAR Subtypes. The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher pEC50 values indicate greater potency.

| Parameter | Cell Line | Value | Assay Type | Reference |

| IC50 | HL-60 | 6 μM | Proliferation Assay | |

| HL-60 | 8.94 μM (48h) | MTT Assay |

Table 2: Anti-proliferative Activity of this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Structural Insights into this compound Binding and Selectivity

As of the writing of this guide, no experimentally determined crystal structure of this compound in complex with RARα or RARβ is publicly available. However, based on the known structures of RARs with other ligands and the chemical structure of this compound, a model of its binding can be proposed.

The ligand-binding pocket (LBP) of RARs is predominantly hydrophobic, with key polar residues at the base of the pocket that interact with the carboxylic acid moiety of retinoids. The selectivity of this compound for RARα and RARβ over RARγ can be attributed to subtle differences in the amino acid residues lining the LBP. Specifically, residue Ser232 in RARα is believed to form a crucial hydrogen bond with the amide linkage of this compound, an interaction that is less favorable with the corresponding alanine residues in RARβ (Ala225) and RARγ (Ala234).

Experimental Protocols

Co-crystallization of a Nuclear Receptor-Ligand Complex

This protocol provides a general framework for the co-crystallization of a nuclear receptor ligand-binding domain (LBD) with a small molecule ligand, which can be adapted for this compound and RARα/β.

1. Protein Expression and Purification:

- The LBD of human RARα or RARβ is expressed in a suitable system, such as E. coli or insect cells, often as a fusion protein with a purification tag (e.g., His-tag, GST-tag).

- The protein is purified to homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.

2. Complex Formation:

- The purified LBD is incubated with a 3-5 fold molar excess of this compound to ensure saturation of the binding pocket.

- The complex may be further purified by size-exclusion chromatography to remove unbound ligand.

3. Crystallization Screening:

- The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available screens that cover a wide range of pH, precipitant, and salt conditions.

- Crystallization is typically performed using the sitting-drop or hanging-drop vapor diffusion method.

4. Crystal Optimization and Data Collection:

- Initial crystal hits are optimized by systematically varying the concentrations of the protein, ligand, precipitant, and other additives.

- Diffraction-quality crystals are cryo-protected and subjected to X-ray diffraction at a synchrotron source to collect high-resolution data.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

1. Sample Preparation:

- Purified RARα or RARβ LBD and this compound are prepared in an identical, well-degassed buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

- The concentration of the protein in the sample cell is typically in the range of 10-50 µM, while the ligand concentration in the syringe is 10-20 times higher.

2. ITC Experiment:

- The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

- The sample cell is loaded with the protein solution, and the syringe is filled with the ligand solution.

- A series of small, precise injections of the ligand into the sample cell are performed, and the heat change associated with each injection is measured.

3. Data Analysis:

- The raw ITC data is integrated to obtain the heat of binding for each injection.

- The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

Radioligand Binding Assay

This competitive binding assay is used to determine the affinity of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

- Cells or tissues expressing the target RAR are homogenized in a cold lysis buffer.

- The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.

2. Binding Reaction:

- A fixed concentration of a suitable radioligand (e.g., [³H]9-cis-retinoic acid) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

- Non-specific binding is determined in the presence of a large excess of unlabeled ligand.

3. Separation and Detection:

- The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

- The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

- The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

- The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration, and the IC50 value is determined.

- The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound-induced degradation of PML-RARα in APL.

Caption: Non-genomic activation of the PI3K/AKT pathway by this compound.

Conclusion

This compound is a potent and selective RARα/β agonist with a well-defined mechanism of action in APL and potential applications in other diseases. While the precise three-dimensional structure of the this compound-RAR complex awaits elucidation, the available quantitative binding data, in conjunction with structural information from related complexes, provides a strong foundation for understanding its molecular interactions. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals working to further unravel the therapeutic potential of this compound and to design the next generation of selective RAR modulators.

References

Tamibarotene's Influence on Myeloid Differentiation Pathways: A Technical Guide

Abstract: Tamibarotene is a potent and selective synthetic oral agonist of the retinoic acid receptor alpha (RARα), representing a next-generation retinoid with enhanced stability and a favorable pharmacokinetic profile compared to all-trans retinoic acid (ATRA).[1][2] This guide provides an in-depth technical overview of this compound's mechanism of action, its profound influence on myeloid differentiation pathways, and its clinical application in myeloid malignancies. It is primarily intended for researchers, scientists, and drug development professionals. This compound's therapeutic efficacy is particularly pronounced in hematologic cancers characterized by the overexpression of the RARA gene, a feature present in a significant subset of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) cases.[3][4] By binding to and activating RARα, this compound resolves the transcriptional repression that blocks myeloid cell maturation, thereby inducing differentiation, inhibiting proliferation, and promoting the clearance of leukemic blasts.[3] This document details the underlying signaling pathways, summarizes key quantitative preclinical and clinical data, and provides methodologies for essential experimental protocols.

Core Mechanism of Action

The Role of RARα in Myeloid Differentiation

Retinoic acid receptor alpha (RARα) is a ligand-dependent nuclear receptor that plays a pivotal role in regulating the normal differentiation of myeloid progenitor cells. In the absence of a ligand, RARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This unliganded state recruits co-repressor proteins, leading to chromatin condensation and the transcriptional repression of genes essential for myeloid differentiation. This effectively maintains the cells in an immature, proliferative state.

This compound's Interaction with the RARα/RXR Complex

In certain myeloid malignancies, such as a subset of non-APL AML and MDS, a super-enhancer associated with the RARA gene leads to its significant overexpression. This abundance of unliganded RARα enhances the transcriptional repression, effectively locking myeloid blasts in an undifferentiated state.

This compound acts as a high-affinity agonist for RARα. Its binding to the ligand-binding domain of RARα induces a critical conformational change in the receptor. This change triggers the dissociation of the co-repressor complex and facilitates the recruitment of co-activator proteins. The reconstituted complex then activates the transcription of RARα target genes, re-establishing the cellular machinery required for myeloid differentiation and maturation. In the specific context of Acute Promyelocytic Leukemia (APL), which is characterized by the PML-RARα fusion protein, this compound binding promotes the degradation of this oncoprotein, thereby restoring normal differentiation pathways.

Downstream Gene Regulation

Treatment with this compound in RARA-high AML cells leads to profound transcriptional changes. Gene set enrichment analyses reveal that this compound upregulates genes associated with immune signaling, interferon induction, and pathways related to complement, MHC, and integrin functions, all of which are indicative of maturing blood cells. Conversely, it downregulates proliferation-associated gene signatures, including MYC target genes.

Specific pharmacodynamic markers of RARα target engagement have been identified. The expression of DHRS3 (Dehydrogenase/Reductase Member 3), an enzyme involved in retinol metabolism, is strongly induced following this compound treatment in RARA-high cells. Similarly, the cell surface antigen CD38, a marker of myeloid maturation, is also upregulated.

Quantitative Data Summary

The efficacy of this compound, both as a single agent and in combination, has been quantified in numerous preclinical and clinical studies. The data consistently show a strong correlation between RARA overexpression and sensitivity to the drug.

Preclinical In Vitro Efficacy

Studies using AML cell lines demonstrate a clear distinction in sensitivity based on RARA expression levels.

| Parameter | Cell Lines | Treatment | Result | Citation |

| Sensitivity | RARA-high vs. RARA-low | This compound | >1000-fold increased sensitivity in RARA-high cells. | |

| Gene Expression | RARA-high AML cell lines | This compound | 437 genes significantly changed. | |

| DHRS3 Induction | RARA-high AML cell lines | This compound | 29 to 115-fold increase in mRNA expression. | |

| DHRS3 Induction | RARA-low AML cell lines | This compound | 1.6 to 6.1-fold increase in mRNA expression. | |

| Differentiation | NB-4 (APL cell line) | This compound | ~10-fold more potent at inducing differentiation than ATRA. | |

| Cell Viability | RARA SE+ pediatric AML cells | 100 nM this compound (72h) | Dose-dependent inhibition of cell viability. | |

| Differentiation Markers | RARA SE+ pediatric AML cells | 100 nM this compound (72h) | Increased expression of CD38, CD66, and CD11c. |

Clinical Efficacy in AML and MDS

Clinical trials have validated the biomarker-driven approach of treating RARA-overexpressing myeloid malignancies with this compound.

| Indication | Patient Population | Treatment | Key Efficacy Endpoints | Citation |

| Newly Diagnosed Unfit AML | RARA-positive (n=18) | This compound + Azacitidine | CR/CRi Rate: 61%CR Rate: 50%Time to CR: 1.2 monthsTransfusion Independence: 72% | |

| Newly Diagnosed Unfit AML | RARA-negative (n=28) | This compound + Azacitidine | Response rates consistent with azacitidine monotherapy. | |

| Relapsed/Refractory AML | RARA-positive (n=21) | This compound + Azacitidine | CR/CRi Rate: 19%Median OS: 5.9 months |

Clinical Efficacy in Acute Promyelocytic Leukemia (APL)

This compound has also demonstrated significant activity in APL, including in relapsed settings and as a maintenance therapy.

| Indication | Patient Population | Treatment Comparison | Key Efficacy Endpoints | Citation |

| Relapsed/Refractory APL | Post-ATRA & ATO (n=14) | This compound Monotherapy | Overall Response Rate: 64%Complete Molecular Response: 21% | |

| APL Maintenance Therapy | All Patients (n=269) | This compound vs. ATRA | 7-Year Relapse-Free Survival: 93% vs. 84% | |

| APL Maintenance Therapy | High-Risk Patients (n=52) | This compound vs. ATRA | 7-Year Relapse-Free Survival: 89% vs. 62% |

Key Experimental Methodologies

RARA Overexpression Biomarker Assay

This assay is critical for identifying patients likely to respond to this compound. It measures the relative mRNA expression of RARA in enriched peripheral blood blasts.

Protocol:

-

Sample Collection: Collect peripheral blood from the patient.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs). From the PBMCs, enrich for blast cells using magnetic cell separation targeting CD34+ and/or CD117+ surface markers.

-

RNA Extraction: Extract total RNA from the isolated blast cell population using a standardized commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using specific primers and probes for the RARA gene and a panel of stably expressed housekeeping (control) genes.

-

Data Analysis: Calculate the relative expression of RARA mRNA normalized to the control genes. A predefined cutoff value is used to classify the sample as RARA-positive (overexpressing) or RARA-negative.

Myeloid Differentiation Assay via Flow Cytometry

This assay quantifies the induction of differentiation in myeloid cell lines following treatment.

Protocol:

-

Cell Culture: Culture AML cell lines (e.g., MV4:11, OCI-AML3, HL-60) in appropriate growth medium.

-

Treatment: Seed cells at a specified density and treat with this compound (e.g., 100 nM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period, typically 72 hours, to allow for differentiation to occur.

-

Cell Staining: Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Stain the cells with a fluorochrome-conjugated monoclonal antibody against a myeloid differentiation marker, such as anti-CD11b, and a corresponding isotype control.

-

Flow Cytometry: Acquire data on a flow cytometer.

-

Analysis: Gate on the live cell population and quantify the percentage of cells expressing the differentiation marker (e.g., CD11b-positive cells) or the change in mean fluorescence intensity relative to the isotype control.

RARα Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for RARα.

Protocol:

-

Receptor Preparation: Use human recombinant RARα ligand-binding domain (LBD).

-

Reaction Mixture: In a suitable buffer (e.g., modified Tris-HCl), prepare a reaction mixture containing the RARα-LBD, a constant concentration of a radiolabeled ligand (e.g., 3 nM [³H]9-cis-Retinoic acid), and varying concentrations of the unlabeled test compound (this compound).

-

Nonspecific Binding Control: Prepare parallel reactions containing the radiolabeled ligand and a high concentration of an unlabeled competitor (e.g., 1 µM 9-cis-retinoic acid) to determine nonspecific binding.

-

Incubation: Incubate the mixtures for a set time and temperature (e.g., 2 hours at 4°C) to reach equilibrium.

-

Separation & Detection: Separate the bound from unbound radioligand (e.g., via filtration or precipitation) and quantify the amount of bound radioactivity using scintillation counting.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the data and perform a nonlinear regression analysis to determine the IC50, which can be used to calculate the binding affinity (Ki).

Western Blotting for RARα Target Proteins

This method is used to detect changes in the expression of specific proteins (e.g., differentiation markers) in response to this compound.

Protocol:

-

Cell Lysis: Treat cells with this compound as described in the differentiation assay. Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA Protein Assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a solution like 5% nonfat dried milk or 3% BSA in TBST for 1 hour to prevent nonspecific antibody binding.

-